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Abstract

CD73-IN-3, also known as LY-3475070, is a potent, selective, and orally bioavailable non-
nucleotide inhibitor of the ecto-5'-nucleotidase (CD73) enzyme. As a key component of the
iImmunosuppressive adenosine signaling pathway in the tumor microenvironment, CD73
represents a compelling target for cancer immunotherapy. This technical guide provides a
comprehensive overview of the discovery and development of CD73-IN-3, consolidating
available preclinical data, outlining key experimental methodologies, and illustrating the
relevant biological pathways and experimental workflows.

Introduction: The Role of CD73 in Inmuno-Oncology

The tumor microenvironment (TME) is characterized by a complex network of signaling
molecules that can promote tumor growth and immune evasion. One such critical pathway is
the adenosine signaling cascade. Extracellular adenosine, produced by the sequential
enzymatic activity of CD39 and CD73, acts as a potent immunosuppressive molecule,
dampening the anti-tumor activity of various immune cells, including T cells and Natural Killer
(NK) cells.

CD73, a glycosylphosphatidylinositol (GPI)-anchored cell surface protein, catalyzes the
dephosphorylation of adenosine monophosphate (AMP) to adenosine, the final and rate-
limiting step in this pathway.[1] Elevated CD73 expression has been observed in numerous
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cancer types and is often associated with poor prognosis.[2] By inhibiting CD73, the production
of immunosuppressive adenosine is reduced, thereby restoring and enhancing the anti-tumor
immune response. This has positioned CD73 as a high-priority target for the development of
novel cancer immunotherapies.

Discovery and Chemical Profile of CD73-IN-3 (LY-
3475070)

CD73-IN-3 (LY-3475070) was identified as a potent small molecule inhibitor of CD73. It is
currently under clinical investigation as a potential anti-cancer agent, both as a monotherapy
and in combination with other immunotherapies like the anti-PD-1 antibody pembrolizumab.[3]

Chemical Structure:

IUPAC Name: 5-(5-((1S,2R)-2-isopropylcyclopropyl)-6-methylpyridazin-3-yl)pyrimidine-
2,4(1H,3H)-dione

CAS Number: 2375815-63-5

Molecular Formula: CisH18N4O2

Molecular Weight: 286.33 g/mol

Quantitative Data Summary

The following tables summarize the reported in vitro potency of CD73-IN-3.

Table 1: In Vitro Inhibitory Activity of CD73-IN-3
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Assay Type System Parameter Value Reference
Calu-6 Human MedChemExpres

Cell-based Assay ] ICso0 7.3 nM
Cell Line S

Biochemical N
Not specified ICso 28 nM TargetMol

Assay

Serum-based MedChemExpres
Human Serum ECso 0.213 uM

Assay s

Note: Discrepancies in ICso values may arise from different experimental conditions and assay
formats.

Experimental Protocols
Synthesis of CD73-IN-3 (LY-3475070)

The synthesis of CD73-IN-3 is detailed in patent WO2019168744A1, specifically under
"Example 2".[4] The general synthetic scheme involves a multi-step process culminating in the
formation of the final compound. A representative scheme is outlined below.

A detailed, step-by-step protocol as described in the patent would involve specific reagents,
reaction conditions (temperature, time), and purification methods (e.g., column
chromatography, recrystallization). Researchers should refer to the patent for the exact
experimental details.

CD73 Enzymatic Activity Assay (General Protocol)

The inhibitory activity of CD73-IN-3 is determined by measuring its effect on the conversion of
AMP to adenosine and inorganic phosphate. A common method for this is the malachite green
assay, which quantifies the released phosphate.

Principle: The malachite green reagent forms a colored complex with free inorganic phosphate,
and the absorbance of this complex is measured spectrophotometrically. A decrease in
phosphate production in the presence of the inhibitor indicates its potency.

General Steps:
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e Reaction Setup: In a microplate, combine recombinant human CD73 enzyme or CD73-
expressing cells (e.g., Calu-6) with the inhibitor (CD73-IN-3) at various concentrations in an
appropriate buffer.

e Initiation: Add the substrate, AMP, to start the enzymatic reaction.

 Incubation: Incubate the plate at 37°C for a defined period to allow for the enzymatic

conversion.
» Termination: Stop the reaction.
o Detection: Add the malachite green reagent to each well.

o Measurement: After a short incubation for color development, measure the absorbance at
approximately 620-650 nm using a microplate reader.

o Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and
determine the ICso value by fitting the data to a dose-response curve.

Cell-Based CD73 Activity Assay (Calu-6)

The Calu-6 cell line, derived from a human anaplastic lung carcinoma, is known to express
CD73 and serves as a relevant model for assessing inhibitor activity in a cellular context.[5]

Protocol Outline:

o Cell Culture: Culture Calu-6 cells in Eagle's Minimum Essential Medium supplemented with
10% fetal bovine serum at 37°C in a humidified 5% CO2 incubator.

o Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to
adhere overnight.

« Inhibitor Treatment: Replace the culture medium with a buffer containing serial dilutions of
CD73-IN-3 and incubate for a specified pre-incubation time.

o Substrate Addition and Reaction: Add AMP to the wells and incubate for a time period
optimized for linear phosphate production.
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e Phosphate Detection: Collect the supernatant and quantify the inorganic phosphate
produced using the malachite green assay as described above.

o Data Analysis: Determine the 1Cso value of CD73-IN-3 in the Calu-6 cellular environment.

Human Serum CD73 Activity Assay

Measuring inhibitor activity in human serum is crucial as it provides a more physiologically
relevant matrix, accounting for protein binding and other interfering factors.

Protocol Outline:
o Sample Preparation: Obtain platelet-poor heparinized plasma or serum from healthy donors.

e Reaction Mixture: In a microplate, combine the serum/plasma with a tissue nonspecific
alkaline phosphatase inhibitor (to prevent non-specific AMP hydrolysis) and serial dilutions of
CD73-IN-3.[5]

e Reaction Initiation and Incubation: Add AMP and incubate at 37°C.[6]

» Protein Precipitation: Terminate the reaction and precipitate proteins using an agent like
trichloroacetic acid (TCA).[5]

e Phosphate Quantification: Centrifuge to pellet the precipitated proteins, and measure the
phosphate concentration in the supernatant using the malachite green assay.[6]

o Data Analysis: Calculate the ECso value, representing the effective concentration for 50%
inhibition in a biological fluid.

Signaling Pathways and Mechanism of Action

CD73-IN-3 exerts its anti-tumor effect by inhibiting the production of adenosine, thereby
relieving the immunosuppressive state of the tumor microenvironment.

By blocking CD73, CD73-IN-3 prevents the conversion of AMP to adenosine. This reduction in
adenosine in the TME leads to:

 Increased proliferation and activation of cytotoxic T lymphocytes (CTLS).
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e Enhanced anti-tumor activity of NK cells.

* Reduced activity of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-
derived suppressor cells (MDSCs).

The ultimate outcome is a more robust anti-tumor immune response.

Preclinical Development and Future Directions

While specific preclinical pharmacokinetic and in vivo efficacy data for LY-3475070 are not
extensively published in peer-reviewed literature at this time, its progression to Phase 1 clinical
trials (NCT04148937) indicates a favorable preclinical profile.[3] The designation as an "orally
bioavailable" inhibitor suggests adequate absorption and metabolic stability in animal models.

Future research will likely focus on:

o Combination Therapies: Continued investigation of CD73-IN-3 in combination with immune
checkpoint inhibitors (e.g., anti-PD-1/PD-L1) and other anti-cancer agents to achieve
synergistic effects.

o Biomarker Identification: Identifying patient populations most likely to respond to CD73
inhibition based on CD73 expression levels or other biomarkers within the TME.

¢ Resistance Mechanisms: Understanding potential mechanisms of resistance to CD73-
targeted therapies.

Conclusion

CD73-IN-3 (LY-3475070) is a promising small molecule inhibitor of CD73 with the potential to
enhance anti-tumor immunity by blocking the production of immunosuppressive adenosine. Its
oral bioavailability and potent inhibitory activity make it a valuable candidate for further clinical
development. The data and protocols summarized in this guide provide a foundational
understanding for researchers and drug development professionals working in the field of
immuno-oncology and purinergic signaling. Further publication of preclinical and clinical data
will be critical to fully elucidating the therapeutic potential of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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